

STM2457's effect on hematopoietic stem cells

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Compound of Interest

Compound Name: STM2457

Cat. No.: B10824027

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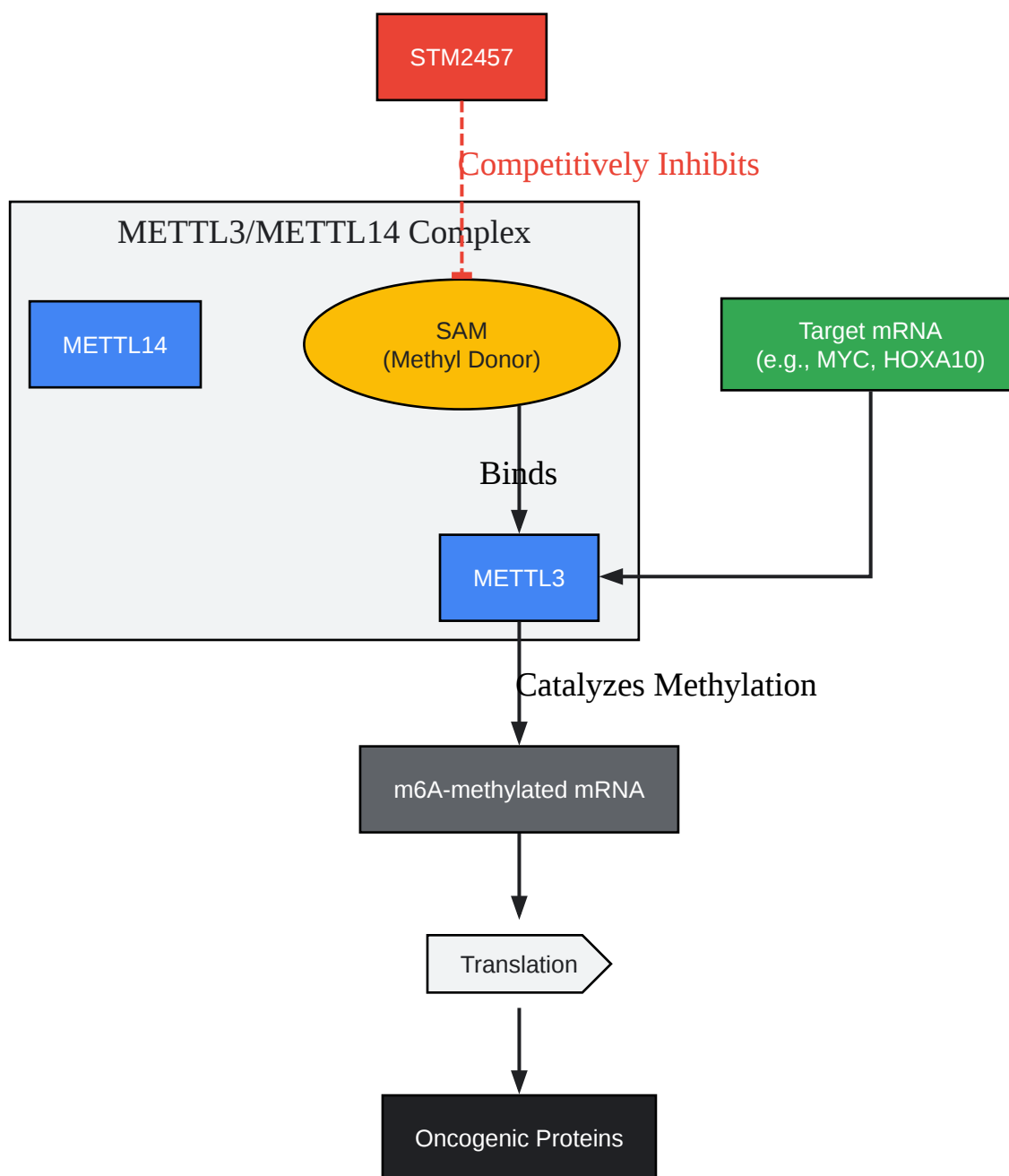
An In-depth Technical Guide to the Effects of **STM2457** on Hematopoietic Stem Cells

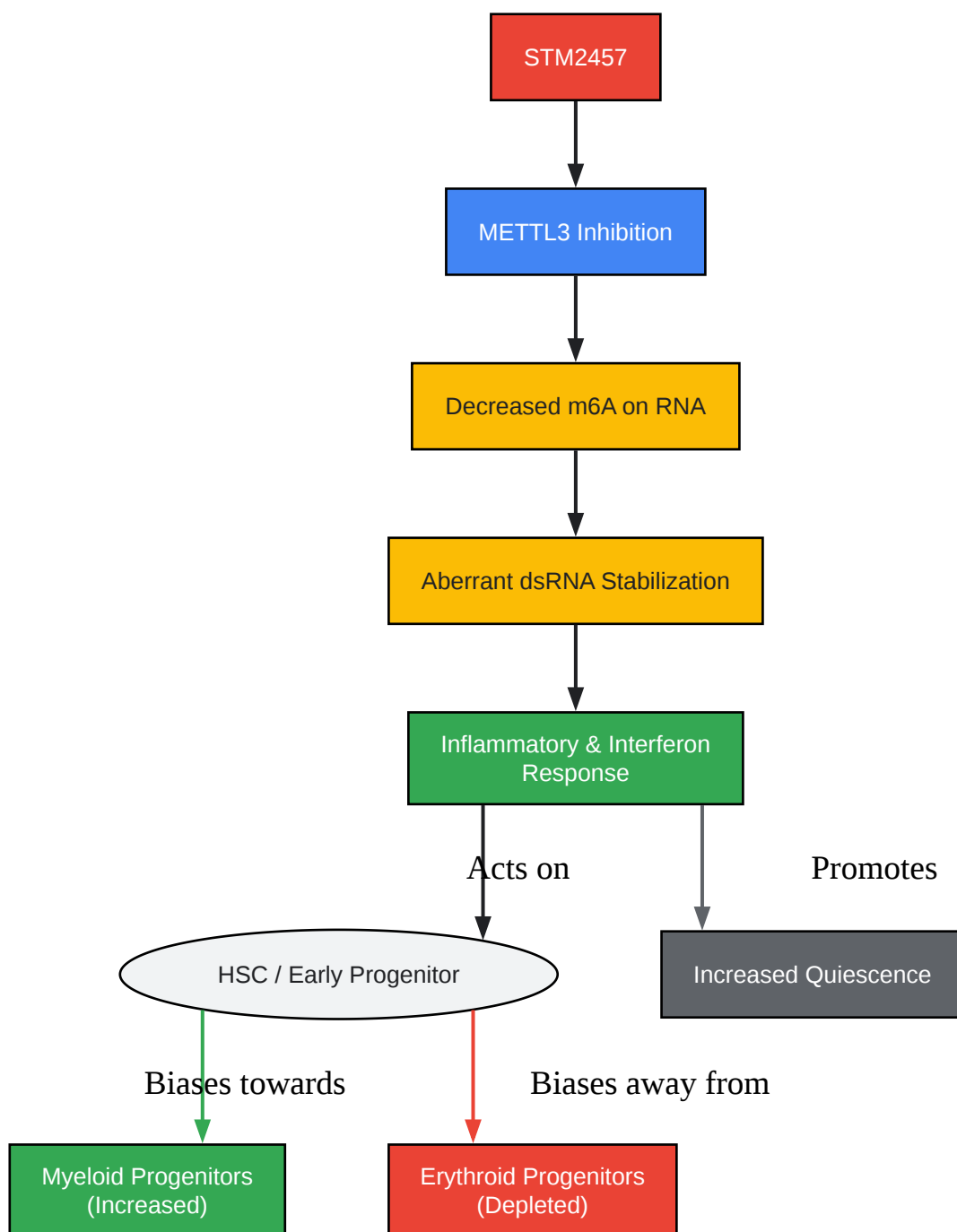
Introduction

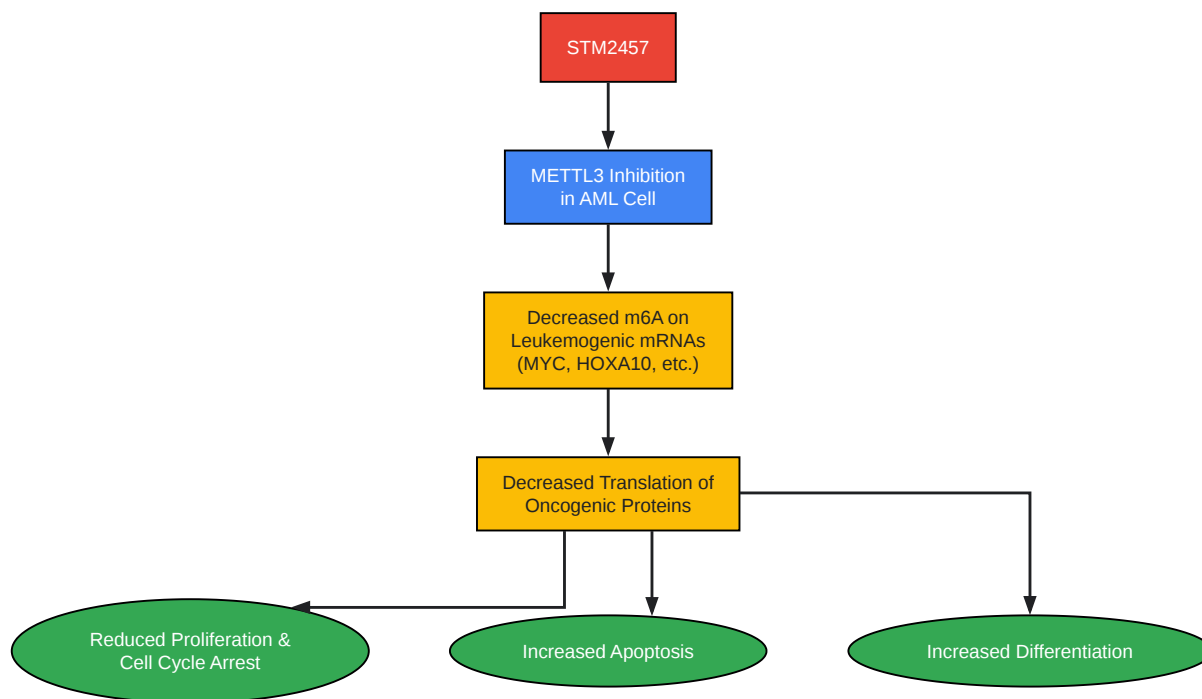
STM2457 is a first-in-class, highly potent, and selective small molecule inhibitor of the METTL3-METTL14 methyltransferase complex.^{[1][2][3]} This complex is the primary writer of N6-methyladenosine (m6A), an abundant and critical internal modification on messenger RNA that regulates gene expression post-transcriptionally. The m6A modification has been implicated in the initiation and maintenance of various cancers, particularly acute myeloid leukemia (AML).^{[1][4]} **STM2457** was developed to probe the therapeutic potential of targeting this RNA-modifying enzyme. This guide provides a detailed technical overview of **STM2457**'s mechanism of action and its differential effects on normal hematopoietic stem cells (HSCs) versus their malignant leukemic counterparts.

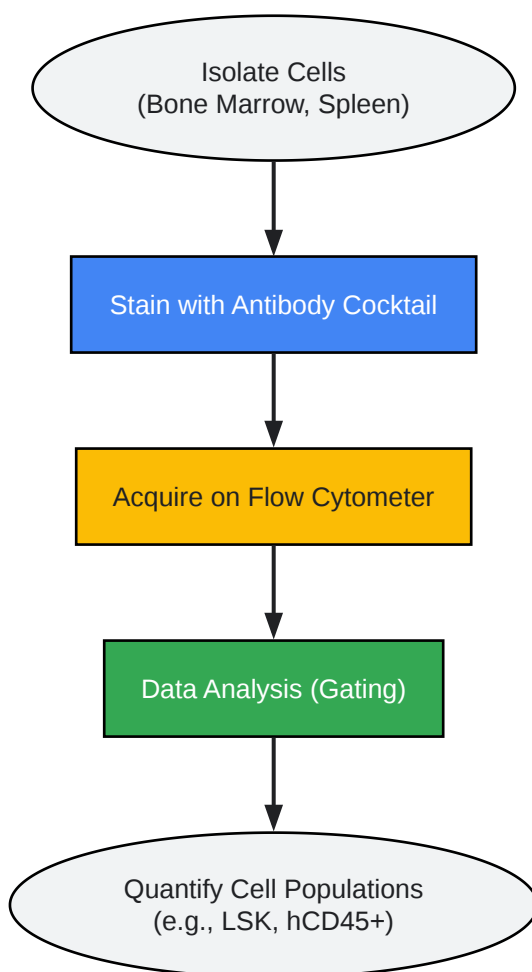
Core Mechanism of Action

STM2457 functions as a catalytic inhibitor of METTL3. It exhibits a high-affinity direct binding to the METTL3/METTL14 heterodimer, with a dissociation constant (Kd) of 1.4 nM, and an IC50 of 16.9 nM for catalytic activity.^{[1][3]} The mechanism is competitive with the S-adenosylmethionine (SAM) cofactor, effectively blocking the transfer of a methyl group to adenosine residues on RNA.^[1] This inhibition leads to a selective reduction of m6A levels on key mRNAs, particularly those involved in leukemogenesis, which in turn decreases their expression, likely due to a defect in their translation.^{[1][2]} The compound is highly specific for METTL3, showing no significant inhibition of other RNA or DNA methyltransferases.^{[1][3]}









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